

# Application Note: Non-Isocyanate Curing of Glycidyl Azide Polymer (GAP)

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## Compound of Interest

Compound Name: *Diprop-2-ynyl butanedioate*

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## Introduction: The Imperative for Isocyanate-Free Curing of Energetic Polymers

Glycidyl azide polymer (GAP) is a leading energetic binder in the formulation of advanced solid rocket propellants and plastic-bonded explosives (PBXs).[1][2][3] Its appeal lies in a high density, positive heat of formation, and thermal stability, which contribute to enhanced performance characteristics.[4] Traditionally, the curing of GAP, a hydroxyl-terminated prepolymer, has been achieved through a polyurethane-forming reaction with polyisocyanates.[2][5] However, isocyanates are toxic, highly sensitive to moisture, and their use necessitates stringent handling protocols to prevent undesirable side reactions and ensure worker safety.[6][7] The reaction with ambient moisture can lead to the formation of carbon dioxide, introducing voids within the polymer matrix and compromising the mechanical integrity of the final product.[6][7]

This has driven significant research into non-isocyanate curing (NIC) chemistries for GAP.[8] Among the most promising NIC routes is the 1,3-dipolar cycloaddition, a "click" chemistry reaction, between the pendant azide groups of GAP and a suitable difunctional alkyne.[9][10] This approach offers a moisture-insensitive and highly efficient cross-linking mechanism, yielding a thermally stable triazole network.[1][6]

This application note provides a detailed protocol for the non-isocyanate curing of GAP using an alkyne-functionalized curing agent. It is important to address a point of potential confusion regarding the acronym "BPS." In the literature concerning non-isocyanate GAP curing, BPS

commonly refers to bis-propargyl-succinate, an effective alkyne-containing curing agent.[1][11] This should not be confused with bis(4-hydroxyphenyl) sulfone, also known by the acronym BPS, which is a common component in the synthesis of polyethersulfone and epoxy resins but is not a typical curing agent for GAP.[12] The phenolic hydroxyl groups of bis(4-hydroxyphenyl) sulfone are not sufficiently reactive to engage in the desired cross-linking reactions with either the hydroxyl or azide functionalities of GAP under standard thermal curing conditions.

This guide will, therefore, focus on the well-documented and scientifically validated curing of GAP with alkyne-based crosslinkers, exemplified by bis-propargyl-succinate.

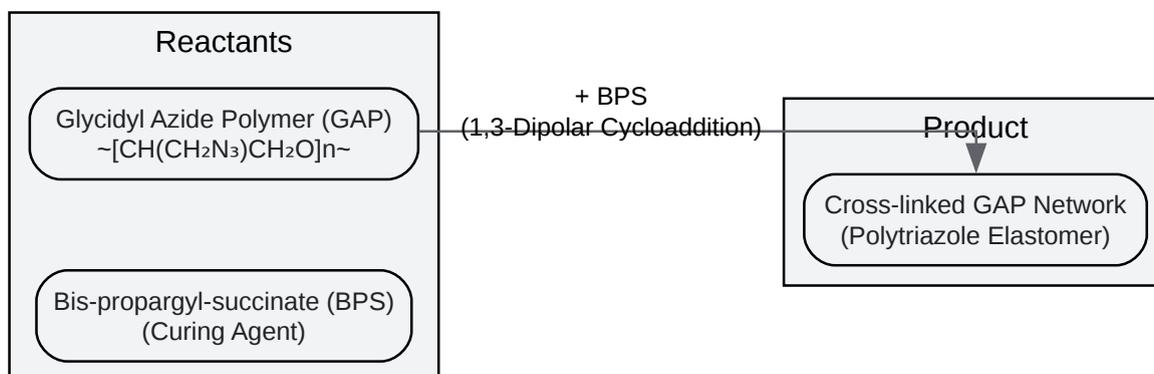
## The Curing Mechanism: 1,3-Dipolar Cycloaddition

The non-isocyanate curing of GAP with a difunctional alkyne like bis-propargyl-succinate proceeds via a Huisgen 1,3-dipolar cycloaddition. This reaction involves the pendant azide groups ( $-N_3$ ) along the GAP backbone and the terminal alkyne groups ( $C\equiv CH$ ) of the curing agent. The outcome is the formation of a stable, five-membered 1,2,3-triazole ring, which serves as the cross-linkage point between polymer chains.[1]

The key advantages of this mechanism are:

- **High Specificity and Yield:** The reaction is highly specific, with minimal side reactions, leading to a well-defined network structure.
- **Moisture Insensitivity:** Unlike the isocyanate-hydroxyl reaction, the azide-alkyne cycloaddition is not susceptible to interference from ambient moisture.[6]
- **Thermal Activation:** The reaction can be initiated and controlled by temperature, typically without the need for a catalyst.[6]

Below is a diagram illustrating the chemical pathway for this curing reaction.



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Caption: Curing of GAP with BPS via 1,3-Dipolar Cycloaddition.

## Experimental Protocol: Curing of GAP with Bis-propargyl-succinate

This protocol provides a step-by-step methodology for the preparation and curing of a GAP-based polytriazole elastomer.

### Materials and Equipment

- Glycidyl Azide Polymer (GAP): Hydroxyl-terminated, difunctional or trifunctional (Molecular Weight ~2000 g/mol).
- Bis-propargyl-succinate (BPS): Curing agent.
- Vacuum Oven: For degassing and curing.
- Mechanical Stirrer or Planetary Mixer: For homogeneous mixing.
- Molds: Teflon or silicone molds of desired dimensions.
- Analytical Balance: For accurate weighing of components.
- Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat.

## Formulation and Stoichiometry

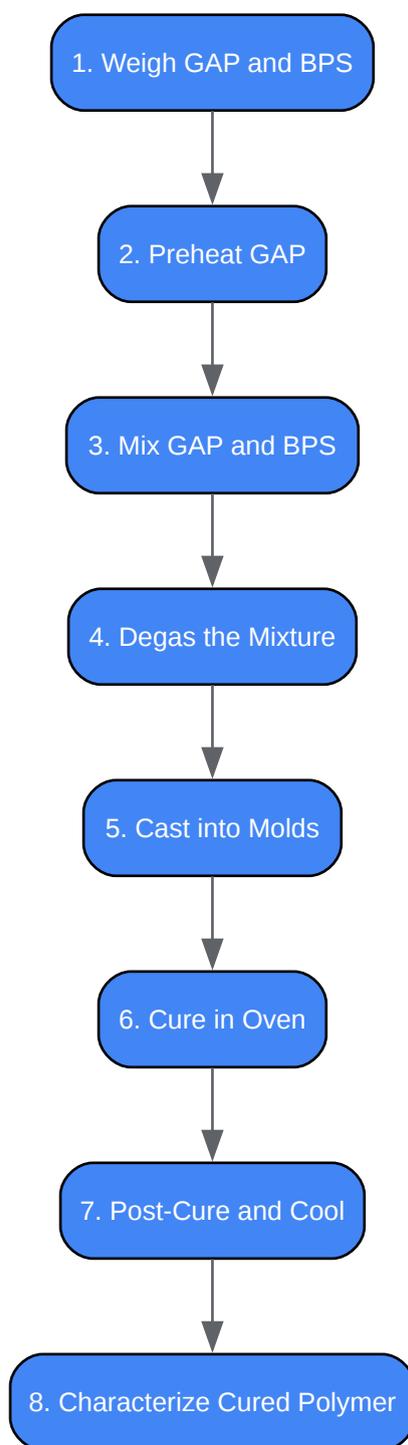
The ratio of BPS to GAP is critical for achieving optimal mechanical properties. The ideal ratio is determined by the equivalence of azide groups on the GAP to the alkyne groups on the BPS. A common starting point is a mass ratio of BPS to GAP of approximately 0.4:1, which has been shown to yield good thermal stability and curing degree.[7]

Component	Function	Typical Mass Ratio
Glycidyl Azide Polymer (GAP)	Energetic Binder Prepolymer	1.0
Bis-propargyl-succinate (BPS)	Curing Agent	0.4

Note: The optimal ratio may vary depending on the specific molecular weight and functionality of the GAP used. It is recommended to perform a small-scale study to determine the ideal ratio for your specific materials.

## Curing Procedure

The following workflow outlines the key steps in the curing process.



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Caption: Experimental Workflow for GAP-BPS Curing.

Step-by-Step Instructions:

- Preparation:
  - Accurately weigh the required amounts of GAP and BPS into a mixing vessel based on the desired formulation.
  - Preheat the GAP to 50-60°C to reduce its viscosity, facilitating easier mixing.
- Mixing:
  - Add the BPS to the preheated GAP.
  - Mix the components thoroughly using a mechanical stirrer or planetary mixer until a homogeneous mixture is obtained. The mixing should be performed at a moderate speed to avoid excessive air entrapment.
- Degassing:
  - Place the mixing vessel in a vacuum oven at 50-60°C.
  - Apply a vacuum to remove any air bubbles trapped during the mixing process. This step is crucial to obtain a void-free cured polymer. Continue degassing until bubbling ceases.
- Casting:
  - Carefully pour the degassed mixture into preheated molds.
  - Ensure the molds are placed on a level surface to achieve a uniform thickness of the cured sample.
- Curing:
  - Place the filled molds in a preheated oven.
  - The curing is typically carried out at a temperature between 50°C and 70°C.[1][6] The curing time can range from 24 to 96 hours, depending on the temperature and the specific formulation.[1] The progress of the cure can be monitored by measuring the increase in viscosity or by surface hardness tests.[1]

- Post-Curing and Demolding:
  - After the initial curing period, the oven can be turned off, and the samples allowed to cool slowly to room temperature.
  - Once cooled, the cured polymer samples can be carefully demolded.

## Characterization of the Cured Polymer

The properties of the cured GAP-BPS elastomer should be characterized to ensure it meets the required specifications.

- Mechanical Properties: Uniaxial tensile testing can be performed to determine the tensile strength, elongation at break, and Young's modulus.[1]
- Thermal Properties:
  - Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T<sub>g</sub>) and the exothermic decomposition profile. BPS-cured GAP systems typically exhibit a single exothermic decomposition peak between 230-260°C.
  - Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition kinetics of the cured polymer.[7]
- Hardness: Shore A hardness can be measured to assess the degree of cure.

## Data Summary: Properties of BPS-Cured GAP

The following table summarizes typical properties of GAP cured with bis-propargyl-succinate, as reported in the literature.

Property	Typical Value Range	Source
Tensile Strength	0.05 - 0.32 N/mm <sup>2</sup>	[1]
Elongation at Break	50 - 95%	[1]
Young's Modulus	0.06 - 0.67 N/mm <sup>2</sup>	[1]
Glass Transition Temperature (T <sub>g</sub> )	Slightly higher than isocyanate-cured GAP	[1]
Decomposition Temperature (DSC peak)	~230 - 260°C	

## Conclusion

The non-isocyanate curing of Glycidyl Azide Polymer with alkyne-functionalized agents like bis-propargyl-succinate offers a reliable and safer alternative to traditional isocyanate-based systems. The 1,3-dipolar cycloaddition reaction provides a robust and moisture-insensitive pathway to form a stable polytriazole network. By carefully controlling the formulation and curing parameters as outlined in this protocol, researchers can produce high-quality, void-free energetic binders with tunable mechanical properties suitable for a range of high-performance applications. This methodology not only enhances safety and processability but also contributes to the development of more stable and reliable energetic materials.

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